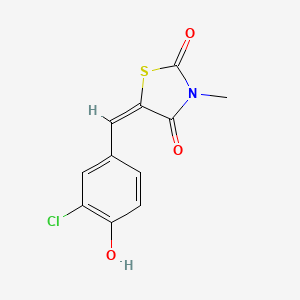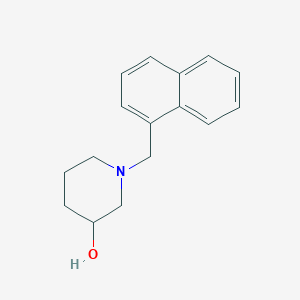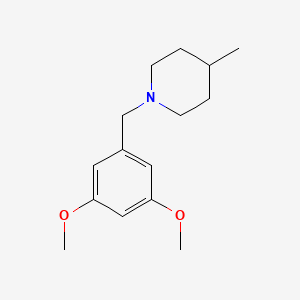![molecular formula C16H10N4O4 B5151545 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields such as medicinal chemistry, drug development, and biological research.
作用機序
The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as tyrosine kinases, phosphodiesterases, and cyclooxygenases. This inhibition leads to the modulation of various biochemical and physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione are diverse. It has been shown to have anti-inflammatory, anti-tumor, and analgesic effects. It also has the potential to modulate various signaling pathways in the body, leading to the regulation of various biological processes.
実験室実験の利点と制限
One of the advantages of using 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high potency and selectivity. It has a low toxicity profile, making it suitable for use in various cell-based and animal studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and activity.
将来の方向性
There are several future directions for the research and development of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One of the directions is the optimization of its synthesis method to achieve higher yields and purity. Another direction is the identification of new drug targets for this compound, which can lead to the development of new drugs for various diseases. Additionally, the development of new formulations and delivery systems can enhance the bioavailability and activity of this compound. Finally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
In conclusion, 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a promising compound with potential in various scientific research applications. Its synthesis method has been optimized, and it has shown high potency and selectivity in various studies. Further research is needed to fully understand its mechanism of action and the biochemical and physiological effects. The development of new drugs and formulations based on this compound can lead to the treatment of various diseases.
合成法
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-amino-3-methylpyrazole with 6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学的研究の応用
2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown potential in various scientific research applications. It has been used in medicinal chemistry for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. In biological research, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins. It has also been used in drug discovery programs to identify new drug targets.
特性
IUPAC Name |
2-(1-methylpyrazol-3-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4/c1-18-8-7-13(17-18)19-15(21)10-4-2-3-9-12(20(23)24)6-5-11(14(9)10)16(19)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMVUPANCGDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylpyrazol-3-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)

![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)

![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)

![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
